Ethyl 5-[({[4-(phenylsulfonyl)phenyl]carbonyl}amino)methyl]furan-2-carboxylate
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Overview
Description
ETHYL 5-({[4-(BENZENESULFONYL)PHENYL]FORMAMIDO}METHYL)FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a benzenesulfonyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-({[4-(BENZENESULFONYL)PHENYL]FORMAMIDO}METHYL)FURAN-2-CARBOXYLATE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Benzenesulfonyl Group: This step can be achieved through sulfonylation reactions, where a benzenesulfonyl chloride reacts with an appropriate nucleophile.
Formation of the Formamido Group: The formamido group can be introduced via formylation reactions, where a formylating agent reacts with an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-({[4-(BENZENESULFONYL)PHENYL]FORMAMIDO}METHYL)FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzenesulfonyl group can be reduced to a benzene group.
Substitution: The formamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Benzene derivatives.
Substitution: Various substituted amides or thiol derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving sulfonyl and formamido groups.
Mechanism of Action
The mechanism of action of ETHYL 5-({[4-(BENZENESULFONYL)PHENYL]FORMAMIDO}METHYL)FURAN-2-CARBOXYLATE depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-({[4-(BENZENESULFONYL)PHENYL]AMINO}METHYL)FURAN-2-CARBOXYLATE: Similar structure but lacks the formamido group.
METHYL 5-({[4-(BENZENESULFONYL)PHENYL]FORMAMIDO}METHYL)FURAN-2-CARBOXYLATE: Similar structure but has a methyl ester instead of an ethyl ester.
Uniqueness
ETHYL 5-({[4-(BENZENESULFONYL)PHENYL]FORMAMIDO}METHYL)FURAN-2-CARBOXYLATE is unique due to the presence of both the benzenesulfonyl and formamido groups, which can impart specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C21H19NO6S |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
ethyl 5-[[[4-(benzenesulfonyl)benzoyl]amino]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C21H19NO6S/c1-2-27-21(24)19-13-10-16(28-19)14-22-20(23)15-8-11-18(12-9-15)29(25,26)17-6-4-3-5-7-17/h3-13H,2,14H2,1H3,(H,22,23) |
InChI Key |
DCGDWQCXFGHSHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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